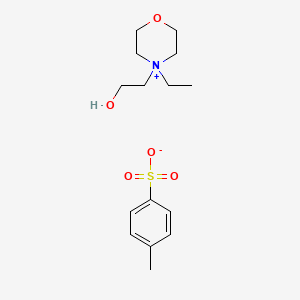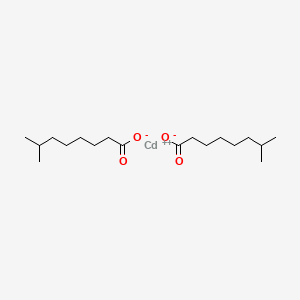
Cadmium isononanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium isononanoate is a chemical compound with the molecular formula C18H34CdO4. It is a cadmium salt of isononanoic acid. This compound is used in various industrial applications due to its unique properties, including its role as a stabilizer in plastics and as a catalyst in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cadmium isononanoate can be synthesized through the reaction of cadmium oxide or cadmium carbonate with isononanoic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the complete formation of the cadmium salt. The general reaction can be represented as: [ \text{CdO} + 2 \text{C}9\text{H}{19}\text{COOH} \rightarrow \text{Cd(C}9\text{H}{19}\text{COO)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using similar methods but with optimized conditions to maximize yield and purity. The process involves the careful control of reactant concentrations, temperature, and reaction time. The product is then purified through filtration and recrystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Cadmium isononanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cadmium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield cadmium metal.
Substitution: The isononanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under controlled conditions.
Major Products Formed
Oxidation: Cadmium oxide (CdO) and other cadmium-containing by-products.
Reduction: Cadmium metal (Cd).
Substitution: New cadmium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Cadmium isononanoate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential effects on biological systems, including its toxicity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic imaging agents.
Industry: Utilized as a stabilizer in the production of polyvinyl chloride (PVC) and other plastics, as well as in the manufacture of coatings and pigments.
Wirkmechanismus
The mechanism of action of cadmium isononanoate involves its interaction with various molecular targets and pathways. Cadmium ions can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress, interference with cellular signaling pathways, and alterations in gene expression. The primary molecular targets include metallothioneins, which are proteins that bind heavy metals, and various enzymes involved in cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cadmium acetate: Another cadmium salt used in similar applications but with different solubility and reactivity properties.
Cadmium stearate: Used as a stabilizer in plastics, similar to cadmium isononanoate, but with different fatty acid ligands.
Cadmium chloride: A more soluble cadmium salt used in various chemical reactions and industrial processes.
Uniqueness
This compound is unique due to its specific fatty acid ligand, which imparts distinct solubility and reactivity properties compared to other cadmium salts. Its use as a stabilizer in plastics and as a catalyst in organic synthesis highlights its versatility and importance in industrial applications.
Eigenschaften
CAS-Nummer |
84696-56-0 |
|---|---|
Molekularformel |
C18H34CdO4 |
Molekulargewicht |
426.9 g/mol |
IUPAC-Name |
cadmium(2+);7-methyloctanoate |
InChI |
InChI=1S/2C9H18O2.Cd/c2*1-8(2)6-4-3-5-7-9(10)11;/h2*8H,3-7H2,1-2H3,(H,10,11);/q;;+2/p-2 |
InChI-Schlüssel |
CHRGNZWOTIDZKX-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Cd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



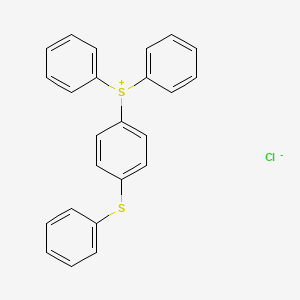
![5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl]-](/img/structure/B12644877.png)
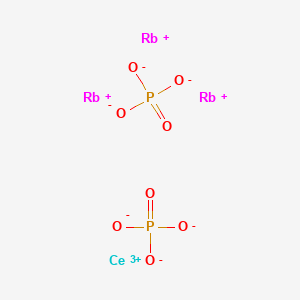
![2-bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12644879.png)

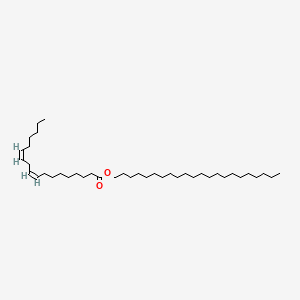


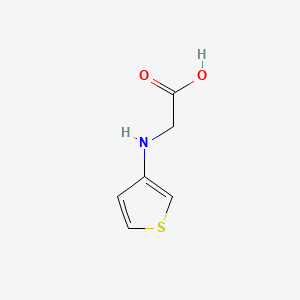
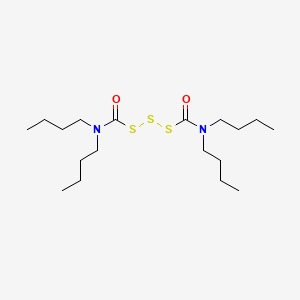
![[(E)-hex-3-enyl] (E)-hex-2-enoate](/img/structure/B12644904.png)

